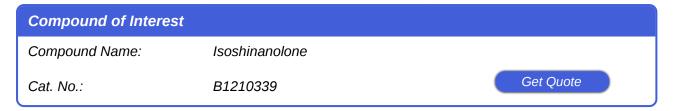


Spectroscopic and Spectrometric Characterization of Isoshinanolone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **Isoshinanolone** (and its closely related isomer, epi-**Isoshinanolone**), a naturally occurring tetralone of interest in phytochemical and pharmacological research. This document is intended to serve as a comprehensive resource for the identification and characterization of this compound.

Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for epi-**Isoshinanolone**, which serves as a close proxy for **Isoshinanolone** due to their isomeric relationship.

Table 1: ¹H-NMR Spectroscopic Data for epi-**Isoshinanolone**



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3-Me	1.25	d	6.8
H-3	2.45	m	
H-2ax	2.65	dd	16.8, 4.8
H-2eq	2.95	dd	16.8, 4.8
H-4	4.85	d	2.8
H-7	6.85	d	8.0
H-5	7.20	d	8.0
H-6	7.45	t	8.0
8-OH	9.60	s	

Table 2: ¹³C-NMR Spectroscopic Data for epi-**Isoshinanolone**



Carbon Assignment	Chemical Shift (δ, ppm)
C-3-Me	11.5
C-3	35.5
C-2	45.1
C-4	70.2
C-4a	116.5
C-5	118.2
C-7	119.5
C-6	136.8
C-8a	145.5
C-8	162.4
C-1	200.1

Table 3: Mass Spectrometry Data for epi-Isoshinanolone

lon	m/z
[M] ⁺	192

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These are based on standard methodologies in natural product chemistry.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.



- Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific proton frequency (e.g., 400 MHz for ¹H-NMR and 100 MHz for ¹³C-NMR).
- ¹H-NMR Acquisition:
 - A standard pulse sequence is used to acquire the proton spectrum.
 - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C-NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.
 - The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans is usually required compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.
 - Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2 Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically
 dissolved in a suitable solvent (e.g., methanol) and infused directly or via a chromatographic
 system (e.g., GC-MS or LC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

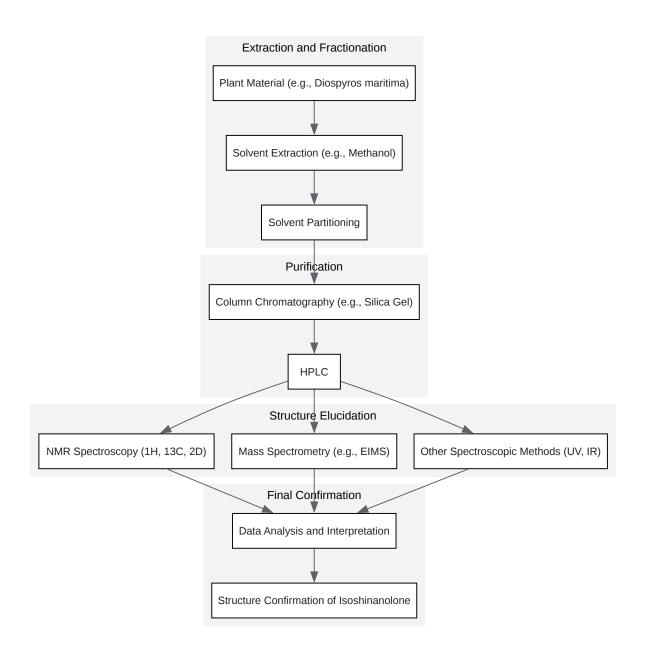


- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M]+) corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Isoshinanolone**.





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Caption: Workflow for the isolation and structural elucidation of **Isoshinanolone**.







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